molecular formula C10H9ClO3 B6323941 8-Chlorochroman-3-carboxylic acid CAS No. 885270-82-6

8-Chlorochroman-3-carboxylic acid

Cat. No.: B6323941
CAS No.: 885270-82-6
M. Wt: 212.63 g/mol
InChI Key: UDKQQZGONLQYLV-UHFFFAOYSA-N
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Description

8-Chlorochroman-3-carboxylic acid is a chemical compound belonging to the class of chroman derivatives. It possesses various biological activities and has gained significant attention in medical, environmental, and industrial research. The molecular formula of this compound is C10H9ClO3, and it has a molecular weight of 212.63 g/mol .

Preparation Methods

The synthesis of 8-Chlorochroman-3-carboxylic acid involves several steps and specific reaction conditions. One common synthetic route includes the chlorination of chroman-3-carboxylic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Chlorochroman-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols under suitable conditions.

Scientific Research Applications

8-Chlorochroman-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound exhibits biological activities that make it useful in studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chlorochroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

8-Chlorochroman-3-carboxylic acid can be compared with other similar compounds, such as:

  • 7-Bromochroman-3-carboxylic acid
  • 8-Fluorochroman-3-carboxylic acid
  • 6,8-Dichlorochroman-3-carboxylic acid These compounds share a similar chroman structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities . The unique chlorine substituent in this compound contributes to its distinct reactivity and potential applications.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKQQZGONLQYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701405
Record name 8-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-82-6
Record name 8-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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